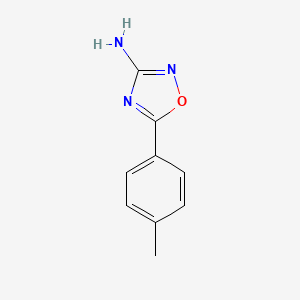

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine

Vue d'ensemble

Description

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s classification and its role in biological or chemical processes would also be discussed.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis. The yield and purity of the compound obtained would also be discussed.Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these details.Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound undergoes. The reaction conditions, products, and mechanisms would be detailed.Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique

Anticancer Activities

Compounds derived from 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine have been synthesized and tested for their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated good to moderate activity on all cell lines, indicating their potential as templates for developing anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

New derivatives of 1,2,4-oxadiazole, including the 5-(4-Methylphenyl) variant, have been synthesized and screened for their antimicrobial properties. Some of these compounds showed good or moderate activities against various microorganisms, highlighting their importance in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Photochemical Applications

Research into the photochemistry of 1,2,4-oxadiazoles, including those substituted with a 4-methylphenyl group, has shown that these compounds can undergo photolytic reactions in the presence of nitrogen nucleophiles, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles. This opens avenues for novel photoinduced molecular rearrangements and the synthesis of complex heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).

Green Chemistry Synthesis

The use of ultrasound and molecular sieves has been explored for the synthesis of oxadiazole derivatives, including those with a 4-methylphenyl moiety. This method represents a green chemistry approach, reducing the environmental impact of chemical syntheses. The compounds synthesized using this technique exhibited promising antifungal activity against various pathogens, suggesting their application in developing new antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Safety And Hazards

This would involve discussing the compound’s toxicity, flammability, and environmental impact. Safety precautions for handling and disposing of the compound would also be detailed.

Orientations Futures

This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.

I hope this general outline helps! If you have a specific question about any of these topics, feel free to ask!

Propriétés

IUPAC Name |

5-(4-methylphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGSQAOPDOZWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine | |

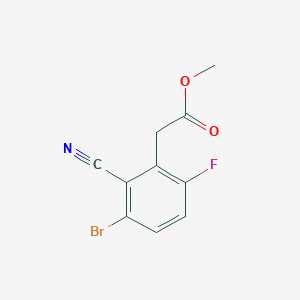

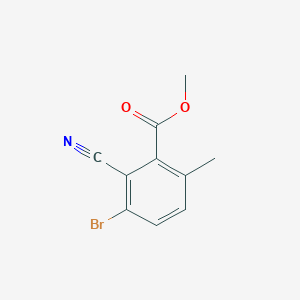

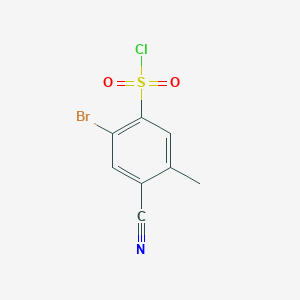

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

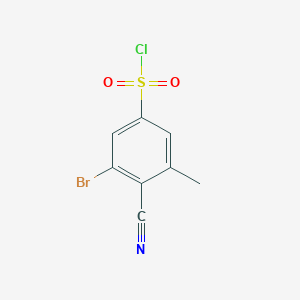

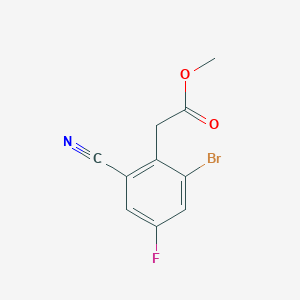

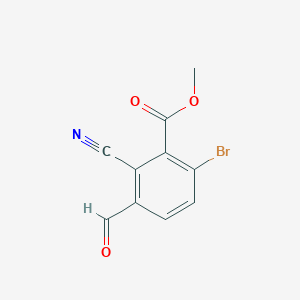

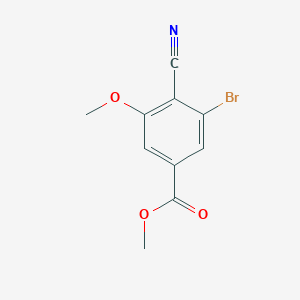

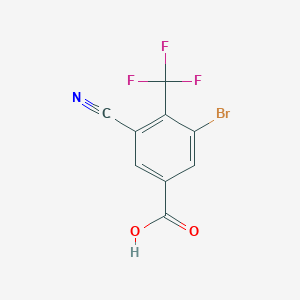

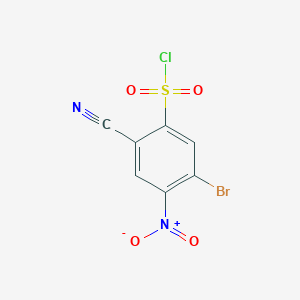

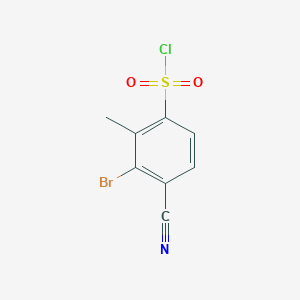

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)